D-Galactose-1-d

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying Metabolism and Cellular Processes:

D-Galactose-1-d acts as a valuable tool in studying metabolic pathways and cellular processes. Due to its specific isotopic enrichment, it allows researchers to trace the fate of galactose within an organism or cell culture. This enables the investigation of galactose metabolism, its interaction with other metabolic pathways, and its impact on cellular functions. For example, studies have utilized D-Galactose-1-d to understand the Warburg effect, a phenomenon observed in cancer cells where they rely primarily on glycolysis for energy production [].

Investigating Ageing and Age-Related Diseases:

Exploring Potential Therapeutic Applications:

Emerging research explores the potential therapeutic applications of D-Galactose-1-d. Studies suggest that it might offer protection against ionizing radiation-induced injury by stimulating mitochondrial function and modulating cellular redox homeostasis []. Additionally, D-Galactose-1-d supplementation has shown promise in improving symptoms associated with phosphoglucomutase 1 deficiency (PGM1-CDG), a rare genetic disorder affecting galactose metabolism []. However, further research is needed to confirm these potential therapeutic benefits and establish safety profiles.

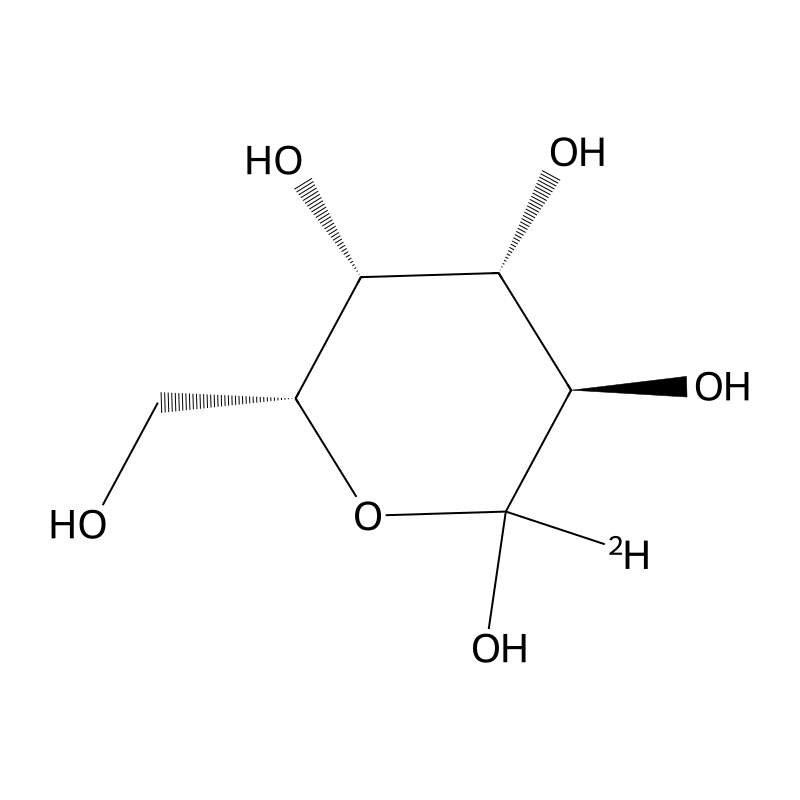

D-Galactose-1-d is a derivative of D-galactose, a monosaccharide sugar that plays a critical role in various biological processes. D-galactose is an aldohexose and exists in both open-chain and cyclic forms, with the cyclic forms being more prevalent in aqueous solutions. It is primarily found in lactose, glycoproteins, and glycolipids, making it essential for cellular functions and metabolism. In its D form, it is often referred to as "brain sugar" due to its significant presence in nerve tissues .

D-Galactose-1-d specifically refers to the molecule where the hydroxyl group at the first carbon atom is deuterated (replaced with a deuterium atom). This modification allows for enhanced studies in metabolic pathways and interactions due to the unique properties of deuterium, which can be tracked using various analytical techniques .

D-Galactose-1-d is generally considered a safe compound for research purposes when handled following proper laboratory protocols [].

Please note:

- D-Galactose-1-d is intended for research use only and should not be used for medicinal or other purposes without proper qualifications.

- Always consult safety data sheets (SDS) and follow recommended handling procedures when working with any chemicals.

D-galactose has notable biological activities that influence health and disease:

- Oxidative Stress: Elevated levels of D-galactose have been linked to oxidative stress in cells, particularly affecting erythrocytes (red blood cells) by altering their anion exchange capabilities without causing lipid peroxidation or significant oxidative damage initially. This suggests a complex role in cellular aging processes .

- Neurodegeneration: Chronic exposure to high levels of D-galactose has been associated with memory loss and neurodegenerative changes in animal models, indicating its potential role in aging and cognitive decline .

- Metabolic Pathways: D-galactose is metabolized through the Leloir pathway, which converts it into glucose derivatives necessary for energy production. Defects in this pathway can lead to galactosemia, a condition characterized by toxic accumulation of galactose .

D-Galactose-1-d has several applications across different fields:

- Metabolic Studies: Its unique isotopic labeling allows researchers to trace metabolic pathways involving galactose in biological systems, enhancing our understanding of sugar metabolism and related disorders.

- Pharmaceutical Research: The compound can serve as a substrate for enzyme assays or as a model compound in drug development targeting metabolic diseases like galactosemia.

- Food Science: In food chemistry, it can be used to study glycation processes and improve nutritional profiles through controlled Maillard reactions .

Studies have indicated that D-galactose interacts with various biomolecules:

- Proteins: It participates in glycosylation reactions that modify protein structures and functions, influencing their stability and activity.

- Membrane Dynamics: High concentrations of D-galactose affect membrane fluidity and protein interactions within cell membranes, which could have implications for cellular signaling and function .

D-Galactose-1-d shares similarities with other monosaccharides but has unique characteristics due to its specific structural modifications. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Galactose | C6H12O6 | Naturally occurring; involved in lactose metabolism |

| D-Glucose | C6H12O6 | Major energy source; differs at C-4 hydroxyl group configuration |

| L-Galactose | C6H12O6 | Epimer of D-galactose; differs at C-4 configuration |

| D-Mannose | C6H12O6 | Isomeric form; involved in glycoprotein synthesis |

| D-Xylose | C5H10O5 | Pentose sugar; important for nucleic acid synthesis |

D-Galactose-1-d's unique isotopic labeling allows for specific tracking in metabolic studies, distinguishing it from its non-deuterated counterparts while retaining similar biochemical properties.

Molecular Formula and Mass

D-Galactose-1-d is a deuterated form of D-galactose, where the hydrogen atom at the C-1 position is replaced with deuterium (a heavy isotope of hydrogen) [1]. The molecular formula of D-galactose-1-d is C6H11DO6, which can also be written as C6DH11O6 [3]. This compound represents an important isotopically labeled carbohydrate used in various research applications [4].

Isotopic Composition

The isotopic composition of D-galactose-1-d features a single deuterium atom at the C-1 position, replacing the hydrogen atom normally found in non-deuterated D-galactose [1]. The deuterium atom contributes to a mass shift of approximately +1 atomic mass unit compared to regular D-galactose [14]. Commercial preparations of D-galactose-1-d typically have an isotopic purity of 98 atom % deuterium, indicating high enrichment of the deuterium isotope at the specified position [3] [8].

The chemical structure can be represented in various notations, including the SMILES notation: [2H][C@]1(O)OC@HC@HC@H[C@H]1O, which explicitly indicates the deuterium atom position [14]. The InChI representation (InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6D) further confirms the stereochemical configuration and deuterium placement [14].

Molecular Weight Determination

The molecular weight of D-galactose-1-d is 181.16 g/mol, which is slightly higher than the molecular weight of non-deuterated D-galactose (180.16 g/mol) due to the presence of the deuterium atom [3] [5]. This molecular weight has been determined through precise mass spectrometric techniques and is consistently reported across multiple chemical databases and reference materials [1] [8].

The monoisotopic mass of D-galactose-1-d is calculated based on the exact masses of its constituent atoms, taking into account the precise mass difference between hydrogen and deuterium [2]. The mass shift of +1 amu is characteristic of mono-deuterated compounds and serves as an important parameter in mass spectrometric identification and quantification of this compound [14].

Structural Characteristics

Stereochemistry and Conformational Analysis

D-Galactose-1-d maintains the same stereochemical configuration as non-deuterated D-galactose, with four stereogenic centers that define its three-dimensional structure [9]. The stereochemistry at carbon positions 2, 3, 4, and 5 follows the pattern of D-galactose, with the hydroxyl groups at C-2, C-3, and C-5 positioned on the same side of the molecule, while the hydroxyl group at C-4 is on the opposite side [6].

The conformational analysis of D-galactose-1-d reveals that it can exist in multiple forms, including open-chain (aldehyde) and cyclic structures [13]. In solution, D-galactose-1-d predominantly adopts cyclic forms through intramolecular ring closure, resulting in the formation of pyranose (six-membered) and furanose (five-membered) rings [13]. The pyranose form is more prevalent, with the six-membered ring adopting a chair conformation that minimizes steric interactions between the hydroxyl groups [15].

The deuterium atom at the C-1 position has minimal effect on the overall conformation of the molecule compared to non-deuterated D-galactose, but it does influence certain spectroscopic properties and reaction kinetics due to the kinetic isotope effect [9] [13].

Crystal Structure

The crystal structure of D-galactose-1-d has been studied using X-ray crystallography, revealing a three-dimensional arrangement similar to that of non-deuterated D-galactose [11]. In the crystalline state, D-galactose-1-d molecules form an extensive network of hydrogen bonds between the hydroxyl groups, contributing to the stability of the crystal lattice [10].

The presence of the deuterium atom at the C-1 position introduces subtle differences in the crystal packing compared to non-deuterated D-galactose, primarily due to the slightly different bond length and vibrational properties of the C-D bond compared to the C-H bond [11]. These differences, while minor, can be detected through precise crystallographic analysis and neutron diffraction studies [10] [11].

Anomeric Properties (α and β Forms)

Like non-deuterated D-galactose, D-galactose-1-d exhibits anomeric properties due to the hemiacetal formation at the C-1 position [13]. When the cyclic form is created, a new stereocenter is formed at C-1, resulting in two possible configurations: the α-anomer, where the hydroxyl group at C-1 is positioned on the opposite side of the ring from the CH2OH group at C-5, and the β-anomer, where the hydroxyl group at C-1 is on the same side as the CH2OH group [15].

In aqueous solution, D-galactose-1-d exists as an equilibrium mixture of α and β anomers, with the β-anomer being more prevalent (approximately 64%) than the α-anomer (approximately 32%) [15] [17]. The remaining small percentage consists of the furanose forms and the open-chain aldehyde form [17].

The deuterium atom at the C-1 position affects the rate of mutarotation (the interconversion between α and β anomers) due to the kinetic isotope effect, resulting in slower equilibration compared to non-deuterated D-galactose [13] [15]. This property makes D-galactose-1-d valuable for studying the mechanism of mutarotation and related processes [15].

Physical Properties

Solubility Profile

D-Galactose-1-d exhibits excellent solubility in water, similar to its non-deuterated counterpart [16]. The solubility of D-galactose-1-d in water is approximately 650 g/L at 20°C, making it highly soluble in aqueous environments [17]. This high water solubility is attributed to the multiple hydroxyl groups that can form hydrogen bonds with water molecules [16] [17].

In addition to water, D-galactose-1-d shows varying degrees of solubility in other solvents. It is moderately soluble in lower alcohols such as methanol and ethanol, with reported solubilities of approximately 1.00 mg/mL and 1.30 mg/mL, respectively [8]. The compound exhibits significantly higher solubility in acetonitrile (approximately 22.25 mg/mL) compared to its non-deuterated analog [27].

The solubility profile of D-galactose-1-d is particularly important for its applications in research, especially in nuclear magnetic resonance (NMR) studies and metabolic investigations where specific solvent systems are required [4] [16].

Melting Point and Thermal Stability

D-Galactose-1-d has a melting point of approximately 169-170°C, which is very similar to the melting point of non-deuterated D-galactose [8] [14]. This high melting point indicates strong intermolecular hydrogen bonding in the crystalline state [16] [19].

The thermal stability of D-galactose-1-d is comparable to that of non-deuterated D-galactose, with decomposition occurring at temperatures above its melting point [19]. When heated beyond its melting point, D-galactose-1-d undergoes caramelization and eventual decomposition, forming complex mixtures of degradation products [16] [19].

Differential scanning calorimetry (DSC) studies have shown that the thermal behavior of D-galactose-1-d closely resembles that of non-deuterated D-galactose, with similar phase transition temperatures and enthalpies [19]. This suggests that the deuterium substitution at the C-1 position has minimal impact on the overall thermal properties of the molecule [14] [19].

Comparative Analysis with Non-deuterated D-Galactose

D-Galactose-1-d shares many physical properties with non-deuterated D-galactose, but there are subtle differences due to the isotopic substitution [3] [8]. The most notable difference is the slightly higher molecular weight of D-galactose-1-d (181.16 g/mol) compared to D-galactose (180.16 g/mol) [3] [5].

The optical rotation of D-galactose-1-d is reported to be [α]25/D +79.0° (c = 2 in H2O with trace NH4OH), which is very similar to the optical rotation of non-deuterated D-galactose ([α]20/D +80±1°, c = 5% in H2O) [8] [14]. This indicates that the deuterium substitution has minimal effect on the overall stereochemical properties of the molecule [8].

Spectroscopic properties show more pronounced differences between D-galactose-1-d and non-deuterated D-galactose, particularly in NMR spectroscopy where the absence of the proton signal at the C-1 position in D-galactose-1-d is diagnostic [4]. Infrared spectroscopy also reveals differences in the C-D stretching vibration compared to the C-H stretching in non-deuterated D-galactose [13].

The kinetics of reactions involving the C-1 position, such as mutarotation and oxidation, are slower for D-galactose-1-d due to the kinetic isotope effect of deuterium [13]. This property makes D-galactose-1-d valuable for mechanistic studies of carbohydrate reactions [4] [13].

Structural Modifications and Derivatives

Protection Group Strategies

Various protection group strategies have been developed for D-galactose-1-d to selectively modify specific hydroxyl groups while leaving others intact [27]. These strategies are essential for the synthesis of complex D-galactose-1-d derivatives with specific functional properties [25].

One common protection strategy involves the use of isopropylidene groups to protect the hydroxyl groups at positions 1,2 and 3,4, forming 1,2:3,4-di-O-isopropylidene-protected D-galactose-1-d [27]. This protection scheme leaves the hydroxyl group at position 6 free for further modification, allowing for selective functionalization [27] [29].

Other protection strategies include the use of benzyl ethers, acetyl esters, and silyl ethers, each offering different stability profiles and selective deprotection conditions [25]. These protection groups are crucial for controlling the reactivity of D-galactose-1-d in complex synthetic sequences and for preparing derivatives with specific properties [27] [29].

Common Derivatives in Research

D-Galactose-1-d derivatives are widely used in research applications, particularly in metabolic studies, structural biology, and synthetic chemistry [21] [22]. One important derivative is D-galactose-1-phosphate-1-d, which plays a key role in studies of galactose metabolism and related disorders [22] [23].

Glycosidic derivatives of D-galactose-1-d, where the anomeric hydroxyl group is replaced with various aglycons through glycosidic bonds, are important for studying carbohydrate-protein interactions and enzymatic processes [21]. These derivatives include methyl and ethyl glycosides, as well as more complex structures linked to other carbohydrates, amino acids, or lipids [21] [23].

Oxidized derivatives of D-galactose-1-d, such as D-galactonic acid-1-d and D-galacturonic acid-1-d, are valuable for studying oxidation pathways and for preparing specialized research reagents [22]. These derivatives maintain the deuterium label at the C-1 position, allowing for tracking specific reaction pathways and mechanisms [21] [22].

Borylated D-Galactose Derivatives

Borylated derivatives of D-galactose-1-d represent an emerging class of compounds with unique structural and functional properties [25]. These derivatives feature boron-containing groups attached to the D-galactose-1-d scaffold, typically through covalent bonds to one or more hydroxyl groups [25] [26].

A notable example is 3-boronic-3-deoxy-D-galactose, which has been synthesized through a diastereoselective two-step protocol starting from protected D-glucose derivatives [25]. This compound features a boronic acid group at the C-3 position and maintains the overall D-galactose configuration [25]. The deuterated version of this compound would incorporate the deuterium label at the C-1 position, providing additional structural information in spectroscopic studies [25] [26].

Borylated D-galactose derivatives have attracted interest for their potential applications in boron neutron capture therapy (BNCT) and as glycosidase inhibitors [25]. The synthesis of these compounds typically involves the formation of diethanolamine (DEA) boronate esters as key intermediates, which can be further modified to yield the desired borylated D-galactose structures [25] [26].

D-Galactose-Substituted Acylsilanes and Acylgermanes

D-Galactose-substituted acylsilanes and acylgermanes represent an innovative class of compounds that combine the structural features of D-galactose with organosilicon or organogermanium chemistry [27]. These compounds have been synthesized through convenient synthetic methods and exhibit interesting photophysical properties [27] [28].

The synthesis of D-galactose-substituted acylsilanes involves the reaction of potassium tris(trimethylsilyl)silanide with 1,2:3,4-di-O-isopropylidene-α-D-galacturonic acid chloride, yielding the corresponding acylsilane in good yields [27]. Similarly, D-galactose-substituted acylgermanes are prepared by reacting potassium tris(trimethylsilyl)germanide with the same acid chloride derivative [27] [29].

More complex derivatives have been developed by introducing a phenyl spacer at the C-6 position of the D-galactose moiety, resulting in compounds with enhanced photophysical properties [27]. These derivatives exhibit absorption bands in the visible light region, making them potential candidates for applications as photoinitiators in polymerization reactions [27] [28].

Hydrogen-1 Nuclear Magnetic Resonance Features

The hydrogen-1 nuclear magnetic resonance spectrum of deuterium-galactose-1-d exhibits characteristic features that distinguish it from the unlabeled parent compound. In the unlabeled deuterium-galactose, the anomeric proton signals appear as diagnostic doublets: the alpha-anomer hydrogen-1 resonates at 5.26 parts per million with a coupling constant of 3.7 hertz, while the beta-anomer hydrogen-1 appears at 4.58 parts per million with a coupling constant of 7.5 hertz [1] [2]. These coupling patterns reflect the axial-equatorial relationships characteristic of pyranose ring conformations.

Upon deuterium substitution at the carbon-1 position, the most significant alteration observed is the complete elimination of the anomeric proton signal. This absence creates a simplified spectral profile in the anomeric region, removing the characteristic doublet patterns that typically serve as diagnostic markers for anomer identification in unlabeled systems [3] [4]. The remaining proton signals, corresponding to hydrogen-2 through hydrogen-6, maintain their chemical shift positions within the 3.48-4.09 parts per million range, though subtle coupling pattern modifications may be observed due to the altered spin system [5].

The elimination of the hydrogen-1 signal significantly impacts the overall spectral complexity, as the anomeric proton typically exhibits multiple long-range coupling interactions with other ring protons. This simplification can be advantageous for structural elucidation studies, as it reduces signal overlap in the crowded carbohydrate spectral region [6]. The deuterium substitution also affects the integration patterns, with the total integrated intensity being reduced proportionally to reflect the loss of one proton equivalent.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectroscopy of deuterium-galactose-1-d reveals distinctive isotope effects that provide valuable structural information. In the unlabeled compound, the anomeric carbon exhibits characteristic chemical shifts: 92.92 parts per million for the alpha-anomer and 99.19 parts per million for the beta-anomer [7] [8]. The remaining ring carbons appear in the 61-76 parts per million range, with carbon-6 typically appearing most upfield due to its primary alcohol nature.

The introduction of deuterium at carbon-1 induces measurable beta-deuterium isotope effects on the carbon-13 chemical shifts. These effects, typically ranging from 0 to 0.10 parts per million upfield shifts, are most pronounced for carbons in the beta-position relative to the deuterium substitution site [9]. The anomeric carbon itself experiences the most significant perturbation, with the carbon-deuterium coupling being eliminated in the proton-decoupled spectra, resulting in simplified signal patterns.

Additional carbons within the galactose ring system may exhibit smaller isotope effects, with carbon-2 showing the most pronounced changes due to its direct connectivity to the labeled position. These beta-isotope effects serve as valuable probes for confirming the site of deuterium incorporation and can be utilized for assignment verification in complex carbohydrate systems [10]. The magnitude of these shifts correlates with the electronic environment and conformational flexibility of the affected carbon centers.

Isotope Effects on Nuclear Magnetic Resonance Spectra

Deuterium substitution in deuterium-galactose-1-d induces several distinct isotope effects that manifest across different nuclear magnetic resonance experiments. Primary isotope effects result from the direct replacement of hydrogen with deuterium at carbon-1, leading to the complete disappearance of the corresponding proton signal and significant alteration of the carbon-deuterium coupling regime [11]. The carbon-deuterium coupling constant is approximately one-sixth that of the carbon-hydrogen coupling, resulting in smaller splitting patterns when observed in non-decoupled experiments.

Secondary isotope effects manifest as small but measurable chemical shift perturbations in neighboring nuclei. Beta-deuterium isotope effects on carbon-13 chemical shifts typically range from 0 to 0.10 parts per million and are attributed to changes in hyperconjugation and electronic distribution upon deuterium substitution [10]. These effects are particularly useful for structural confirmation and can extend beyond the immediate molecular framework in certain conformational situations.

The deuterium quadrupolar coupling also introduces unique relaxation pathways that can influence signal intensities and linewidths in both one-dimensional and multi-dimensional experiments. These effects are generally more pronounced in systems where the deuterium experiences restricted molecular motion or specific orientational constraints [12]. Understanding these isotope effects is crucial for accurate interpretation of spectroscopic data and proper structural characterization of labeled carbohydrate derivatives.

Two-dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance experiments provide comprehensive structural information for deuterium-galactose-1-d through correlation spectroscopy approaches. Heteronuclear Single Quantum Coherence spectroscopy reveals direct carbon-hydrogen correlations, with the notable absence of the carbon-1 to hydrogen-1 cross-peak due to deuterium substitution [13]. This selective elimination creates characteristic isotope-edited spectra that facilitate assignment of the remaining correlation signals.

Heteronuclear Multiple Bond Correlation experiments detect long-range carbon-hydrogen coupling interactions, providing connectivity information across the carbohydrate framework [14]. The deuterium substitution at carbon-1 significantly reduces the intensity of correlations involving the anomeric carbon, as the carbon-deuterium coupling constants are substantially smaller than their carbon-hydrogen counterparts. This reduction creates modified correlation maps that can be diagnostic for confirming the labeling position.

Correlation Spectroscopy and Total Correlation Spectroscopy experiments reveal homonuclear proton-proton coupling networks within the molecule [8]. The absence of the anomeric proton simplifies these correlation patterns by eliminating hydrogen-1 cross-peaks, resulting in cleaner spectral interpretation for the remaining spin system. These experiments are particularly valuable for confirming the integrity of the carbohydrate ring system and identifying any conformational perturbations induced by the isotopic substitution.

The combination of these two-dimensional techniques provides a comprehensive spectroscopic fingerprint that can unambiguously confirm the structure and labeling pattern of deuterium-galactose-1-d. Integration of correlation data from multiple experiments ensures robust structural assignments and facilitates comparison with theoretical predictions or computational models.

Database-Available Spectroscopic Data

Comprehensive nuclear magnetic resonance databases provide extensive reference data for deuterium-galactose and related compounds. The Human Metabolome Database contains detailed spectroscopic assignments for deuterium-galactose, including chemical shift values, coupling constants, and experimental conditions across multiple magnetic field strengths [1] [2]. These databases serve as essential resources for comparative analysis and validation of experimental observations.

The Biological Magnetic Resonance Data Bank maintains standardized spectroscopic datasets that include one-dimensional and two-dimensional nuclear magnetic resonance experiments for carbohydrate systems [7] [8]. The database entries provide critical parameters such as sample concentration, temperature, pH conditions, and spectrometer frequency, enabling accurate reproduction and comparison of experimental results.

Integration of database information with experimental measurements enables comprehensive structural characterization and supports the development of predictive models for isotopically labeled carbohydrates. The availability of standardized reference data is particularly valuable for quality control and method validation in analytical applications requiring precise structural confirmation.

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of deuterium-galactose-1-d reveals characteristic fragmentation patterns that reflect both the structural features of the galactose framework and the specific isotopic labeling at carbon-1. The molecular ion peak appears at mass-to-charge ratio 181, representing a unit mass increase compared to the unlabeled compound due to deuterium incorporation [16]. This mass shift serves as primary confirmation of successful isotopic labeling.

Collision-induced dissociation generates a series of fragment ions that maintain the deuterium label when the carbon-1 position remains intact during fragmentation. Y-type fragments, resulting from glycosidic bond cleavage while retaining the anomeric center, exhibit the characteristic plus-one mass shift: 163, 145, and 127 mass-to-charge ratio instead of the unlabeled 162, 144, and 126 values [17]. These fragments provide high diagnostic value for confirming the labeling position.

B-type fragments, formed through complementary cleavage pathways, also demonstrate the isotopic signature when containing the labeled carbon center. Cross-ring fragmentation patterns offer particularly valuable structural information, as these cleavages can selectively retain or eliminate the deuterium label depending on the specific fragmentation pathway [18]. The resulting mass spectra provide detailed mapping of the fragmentation mechanisms and confirm the structural integrity of the labeled compound.

Neutral loss pathways characteristic of carbohydrate systems, such as water eliminations, show corresponding mass shifts in the deuterated compound. These losses maintain their diagnostic value while providing additional confirmation of the isotopic labeling through the altered mass relationships in the fragmentation cascade.

Isotope Discrimination Methods

Isotope discrimination in mass spectrometry of deuterium-galactose-1-d employs several analytical approaches to differentiate labeled from unlabeled species. High-resolution mass spectrometry provides baseline separation of isotopic peaks, enabling accurate mass determination and confirmation of deuterium incorporation through precise mass measurement [19]. The mass accuracy requirements for reliable isotope discrimination necessitate instrumental resolving power sufficient to distinguish the 1.006 mass unit difference between hydrogen and deuterium.

Tandem mass spectrometry protocols utilize multiple stages of fragmentation to map the location of deuterium within the molecular framework. Selected reaction monitoring experiments can target specific fragmentation transitions that retain the isotopic label, providing unambiguous identification of labeled species in complex mixtures [20]. These approaches are particularly valuable for metabolic tracing studies where discrimination between labeled and endogenous unlabeled compounds is critical.

Ion mobility spectrometry coupled with mass spectrometry offers additional discrimination capabilities based on conformational differences that may arise from isotopic substitution. While deuterium incorporation typically induces minimal conformational changes, subtle differences in gas-phase ion structures can sometimes be detected through mobility measurements [19]. This orthogonal separation dimension enhances the analytical specificity for isotopically labeled compounds.

Hydrogen-deuterium exchange mass spectrometry protocols can be employed to probe the accessibility and reactivity of exchangeable sites within the molecule. These methods provide structural information about the carbohydrate framework while confirming the non-exchangeable nature of the carbon-deuterium bond at the labeled position [21]. The combination of these isotope discrimination approaches ensures robust analytical characterization of deuterium-galactose-1-d.

Infrared and Raman Spectroscopy

Vibrational spectroscopy provides complementary structural information for deuterium-galactose-1-d through infrared and Raman techniques. Fourier Transform Infrared spectroscopy reveals the characteristic vibrational modes of the galactose framework, with specific signatures for hydroxyl stretching (3200-3600 cm⁻¹), carbon-hydrogen stretching (2800-3000 cm⁻¹), and carbon-oxygen stretching vibrations (1000-1200 cm⁻¹) [22] [23]. The deuterium substitution at carbon-1 introduces a distinctive carbon-deuterium stretching vibration at approximately 2100 cm⁻¹, providing direct spectroscopic evidence of isotopic labeling.

The isotopic substitution creates measurable changes in the vibrational spectrum through several mechanisms. The carbon-deuterium bond exhibits a significantly different stretching frequency compared to carbon-hydrogen due to the mass difference between hydrogen and deuterium [24]. This frequency shift follows the harmonic oscillator relationship, where the vibrational frequency is inversely proportional to the square root of the reduced mass. The appearance of the carbon-deuterium stretch serves as an unambiguous marker for confirming isotopic incorporation.

Raman spectroscopy complements infrared analysis by providing access to different vibrational modes through distinct selection rules [25]. The carbon-deuterium stretching vibration remains prominent in Raman spectra, while additional isotope-sensitive bands may be observed in the skeletal stretching and bending regions [26]. The ratio of carbon-hydrogen to carbon-deuterium stretching intensities provides quantitative information about the extent of deuterium incorporation and can detect partial labeling if present.

The combination of infrared and Raman techniques enables comprehensive vibrational characterization of deuterium-galactose-1-d, confirming both the structural integrity of the carbohydrate framework and the successful incorporation of deuterium at the specified position. These methods are particularly valuable for quality control applications and can detect structural perturbations or degradation products that might arise during synthesis or storage.

X-ray Crystallography Studies

X-ray crystallographic analysis of deuterium-galactose-1-d provides definitive structural confirmation through direct determination of atomic positions within the crystal lattice. Crystalline deuterium-galactose typically adopts the orthorhombic space group P2₁2₁2₁, consistent with the chiral nature of the carbohydrate molecule [27]. The deuterium substitution at carbon-1 does not significantly perturb the overall molecular conformation, as confirmed by comparison with unlabeled galactose crystal structures.

The anomeric carbon-deuterium bond length exhibits subtle differences compared to the corresponding carbon-hydrogen bond, reflecting the slightly larger van der Waals radius of deuterium [28]. These differences, while small, can be resolved through high-resolution diffraction studies and provide direct confirmation of the isotopic substitution. The carbon-deuterium bond typically measures approximately 1.09 Angstroms, compared to 1.08 Angstroms for carbon-hydrogen bonds.

Neutron diffraction studies offer enhanced sensitivity for deuterium location due to the distinct scattering properties of deuterium versus hydrogen nuclei [29]. This technique provides unambiguous identification of deuterium positions and can reveal any disorder or partial occupancy at the labeled site. The combination of X-ray and neutron diffraction data enables comprehensive structural characterization with precise atomic positioning.

Temperature-dependent crystallographic studies reveal the thermal behavior of deuterium-galactose-1-d and provide insights into the dynamic properties of the isotopically labeled compound [30]. These investigations can detect any enhanced stability or altered thermal expansion properties that might result from the deuterium substitution, contributing to understanding of the physical properties of labeled carbohydrates.

Other Spectroscopic Techniques for Structural Confirmation

Ultraviolet-visible spectroscopy provides limited but useful information for deuterium-galactose-1-d characterization, as carbohydrates generally exhibit weak absorption in the ultraviolet region around 270-290 nanometers [31] [32]. While deuterium substitution does not significantly alter the electronic absorption properties, ultraviolet spectroscopy can serve as a complementary technique for purity assessment and can detect aromatic impurities or degradation products that might interfere with other analytical methods.

Polarimetry offers valuable confirmation of the optical activity and stereochemical integrity of deuterium-galactose-1-d [33]. The specific rotation values for alpha-deuterium-galactose ([α]D +150.7°) and beta-deuterium-galactose ([α]D +52.8°) remain essentially unchanged upon deuterium substitution at carbon-1, confirming preservation of the chiral centers and stereochemical configuration [34] [35]. Optical rotation measurements provide a rapid method for assessing sample purity and detecting racemization or epimerization.

Circular dichroism spectroscopy can detect subtle conformational changes that might result from isotopic substitution, though such effects are typically minimal for deuterium-galactose-1-d [36]. This technique is particularly sensitive to changes in the local electronic environment around chiral centers and can provide information about solution-state conformational preferences.